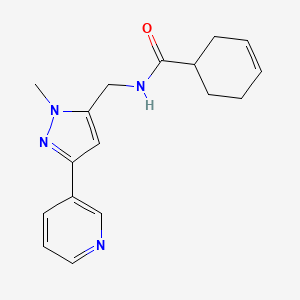

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-21-15(10-16(20-21)14-8-5-9-18-11-14)12-19-17(22)13-6-3-2-4-7-13/h2-3,5,8-11,13H,4,6-7,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFRJWQEELVCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a cyclohexene core, a pyrazole ring, and a pyridine moiety. The structural complexity contributes to its diverse biological activities.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4O |

| Molecular Weight | 244.30 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it demonstrated significant cytotoxic effects against various cancer cell lines in vitro.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 10.0 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its anticancer potential against breast cancer cells. The results indicated that it induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of the compound against various bacterial strains. The findings revealed that it effectively inhibited bacterial growth, suggesting its potential application in treating bacterial infections .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting with condensation reactions of pyrazole and cyclohexene precursors. Key steps include alkylation of the pyrazole core, followed by carboxamide formation. Optimal conditions include:

- Use of polar aprotic solvents (e.g., DMF or DMSO) for intermediate steps .

- Controlled temperature (room temperature to 80°C) to avoid side reactions .

- Catalytic bases like K₂CO₃ for deprotonation during alkylation .

Yield optimization can be achieved via Design of Experiments (DOE) to test variables like solvent ratios, stoichiometry, and reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- LCMS and HPLC : For assessing purity (>95%) and confirming molecular weight .

- ¹H/¹³C NMR : To verify substituent positions (e.g., pyridinyl and cyclohexene moieties) and monitor stereochemistry .

- FT-IR : To confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Cross-referencing spectral data with computational predictions (e.g., PubChem entries) can resolve ambiguities .

Q. How can researchers ensure compound stability during storage and handling?

- Methodological Answer :

- Store under inert atmosphere (N₂ or Ar) at -20°C to prevent oxidation of the cyclohexene ring .

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

- Use lyophilization for long-term storage of hygroscopic intermediates .

Advanced Research Questions

Q. What computational strategies are effective in predicting this compound’s biological activity or binding affinity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the pyridinyl and carboxamide groups as key pharmacophores .

- QSAR Modeling : Train models on analogs with known bioactivity data to predict IC₅₀ values .

- Quantum Chemical Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity in biological systems .

Q. How should researchers resolve discrepancies between in vitro and in vivo bioactivity data?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy .

- Dose-Response Re-evaluation : Adjust in vivo dosing regimens to account for bioavailability limitations .

Q. What advanced purification techniques are suitable for isolating stereoisomers or polymorphs?

- Methodological Answer :

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients for enantiomer separation .

- Crystallization Screening : Use solvent/anti-solvent pairs (e.g., DCM/heptane) to isolate stable polymorphs .

- Countercurrent Chromatography : For large-scale separation of structurally similar impurities .

Q. How can DOE principles improve the scalability of this compound’s synthesis?

- Methodological Answer :

- Fractional Factorial Design : Test critical variables (e.g., catalyst loading, solvent volume) to identify non-linear effects .

- Response Surface Methodology (RSM) : Optimize parameters like temperature and pH for reproducible yields at pilot scale .

- Risk Assessment Tools : Apply Failure Mode and Effects Analysis (FMEA) to prioritize process variables needing tight control .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on analogs?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents on the pyrazole (e.g., halogenation) and cyclohexene (e.g., epoxidation) rings .

- Bioisosteric Replacement : Substitute the pyridinyl group with isoxazole or thiazole to assess tolerance for heterocyclic diversity .

- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.